4-Benzyloxy-5-chloro-2-fluorophenylboronic acid
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Description
“4-Benzyloxy-5-chloro-2-fluorophenylboronic acid” is a chemical compound with the molecular weight of 280.49 . It is a solid substance and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is (4-(benzyloxy)-2-chloro-5-fluorophenyl)boronic acid . The InChI code for this compound is 1S/C13H11BClFO3/c15-11-6-10(14(17)18)12(16)7-13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 280.49 . The compound should be stored at temperatures between 2-8°C .Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
(5-chloro-2-fluoro-4-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-11-6-10(14(17)18)12(16)7-13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLOKMDXFGYJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OCC2=CC=CC=C2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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